molecular formula C9H16ClNO2 B12946260 rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride

rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride

Cat. No.: B12946260
M. Wt: 205.68 g/mol
InChI Key: YLRGJRBTMOPEFQ-OPZYXJLOSA-N
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Description

rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[310]hexan-6-yl)acetate hydrochloride is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride typically involves the formation of the bicyclic core followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its bicyclic structure can interact with various biological targets, making it useful in biochemical research.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific biological activities.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel
  • (1R,3R,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel
  • (1R,3R,4S,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate-rel

Uniqueness

What sets rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the azabicyclo moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl 2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)3-6-7-4-10-5-8(6)7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;

InChI Key

YLRGJRBTMOPEFQ-OPZYXJLOSA-N

Isomeric SMILES

CCOC(=O)CC1[C@H]2[C@@H]1CNC2.Cl

Canonical SMILES

CCOC(=O)CC1C2C1CNC2.Cl

Origin of Product

United States

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